N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-6-14(8-13(12)2)19-17(21)20-10-16(11-20)22-15-4-3-7-18-9-15/h3-9,16H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJZNLPLJLGZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)OC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyridin-3-yloxy group: This step usually involves nucleophilic substitution reactions where a pyridine derivative is introduced.
Introduction of the carboxamide group: This can be done through amide bond formation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxylate: A similar compound with a carboxylate group instead of a carboxamide.
N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-sulfonamide: A sulfonamide analog with different chemical properties.
Uniqueness
N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its biological activity, solubility, and stability compared to similar compounds.
Biological Activity
N-(3,4-dimethylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H19N3O2
- CAS Number : 1904219-18-6
- Molecular Weight : 299.35 g/mol
The compound features an azetidine ring, which contributes to its unique reactivity and biological properties. The presence of the pyridinyl ether group enhances its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The azetidine ring's strain-driven reactivity allows it to participate in biochemical reactions that may inhibit or activate certain pathways. The pyridinyl ether group is believed to enhance the compound's specificity for its targets, potentially impacting various signaling pathways involved in disease processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Inhibition of Axl Kinase : A related compound demonstrated an IC50 value of 0.010 µM against Axl kinase, showcasing potent anticancer activity across multiple cell lines including A549 and MCF-7 .
Anti-inflammatory Properties
Compounds in this class have also shown potential in modulating inflammatory responses. For example:
- Nitric Oxide Production : Some derivatives were found to inhibit LPS-induced production of nitric oxide (NO) and TNF-α, suggesting their role as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various azetidine derivatives, including those with similar structures to this compound. Key findings include:
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Axl Inhibitor | 0.010 | High potency against cancer cell lines |
| Compound B | NO Inhibitor | 5.132 | Significant reduction in inflammatory markers |
| Compound C | XO Inhibitor | 72.4 | Moderate activity against xanthine oxidase |
These findings illustrate the potential for optimizing the structure of azetidine derivatives to enhance their biological activity.
Pharmacokinetic Studies
Pharmacokinetic evaluations have indicated that modifications to the azetidine ring can improve bioavailability and systemic exposure. For instance, a modified derivative exhibited favorable absorption and distribution characteristics, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
